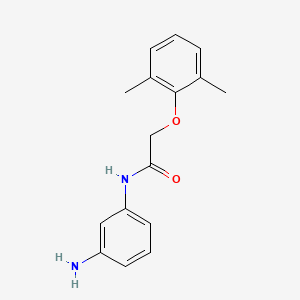

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenoxy group linked to an acetamide backbone and a 3-aminophenyl substituent. This compound has garnered attention in pharmacological research due to its structural resemblance to bioactive molecules, particularly in oncology. Evidence from Cell Death and Disease (2013) highlights its role as an intermediate (termed "P-2") in the synthesis of lopinavir (LPV) derivatives, where it demonstrated efficacy in reducing cancer stem cell (CSC) proliferation . The dimethylphenoxyacetic acid moiety was identified as critical for antitumoral activity, with P-2 showing comparable or superior efficacy to LPV in killing cancer cells. However, modifications to this pharmacophore increased toxicity in human mesenchymal stem cells (IC50: 4–5 mM), underscoring its structural sensitivity .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNFAPHAKJOXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 3-Nitroaniline (or 3-nitrophenyl derivatives)

- 2,6-Dimethylphenol

- Chloroacetyl chloride

- Reducing agents (e.g., iron powder with hydrochloric acid)

- Bases (e.g., potassium carbonate or triethylamine)

Stepwise Synthetic Route

| Step No. | Reaction Type | Description | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Reduction | Reduction of 3-nitroaniline to 3-aminophenyl | Iron powder, HCl, reflux | 3-Aminophenyl intermediate |

| 2 | Acylation | Acylation of 3-aminophenyl with chloroacetyl chloride to form N-(3-aminophenyl)chloroacetamide | Chloroacetyl chloride, base (e.g., triethylamine), low temperature | N-(3-Aminophenyl)chloroacetamide |

| 3 | Etherification | Nucleophilic substitution of chloroacetamide intermediate with 2,6-dimethylphenol | 2,6-Dimethylphenol, potassium carbonate, solvent (e.g., acetone), reflux | N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide |

Reaction Details and Optimization

- Reduction Step: The nitro group in 3-nitroaniline is selectively reduced to an amine using iron powder in acidic medium, which is a cost-effective and scalable method. Alternative catalytic hydrogenation can be employed for cleaner reactions.

- Acylation Step: The amino group is acylated with chloroacetyl chloride under controlled temperature (0–5 °C) to avoid over-acylation or side reactions. Triethylamine or other organic bases neutralize the generated HCl.

- Etherification Step: The chloroacetamide intermediate undergoes nucleophilic substitution with 2,6-dimethylphenol in the presence of potassium carbonate, which acts as a base to deprotonate the phenol, facilitating the formation of the ether bond. Solvent choice (acetone, DMF) and temperature control (reflux) are critical for maximizing yield.

In industrial settings, the synthesis is optimized for yield, purity, and safety:

- Catalysts: Use of phase-transfer catalysts or specific bases can enhance reaction rates and selectivity.

- Solvents: Selection of aprotic polar solvents like DMF or acetone improves solubility and reaction kinetics.

- Temperature and Pressure: Controlled heating and sometimes inert atmosphere prevent side reactions and degradation.

- Continuous Flow Reactors: Adoption of continuous flow technology allows precise control over reaction parameters, improving reproducibility and scalability.

- Purity Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the presence of characteristic aromatic protons and acetamide carbonyl signals.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and molecular ion peaks.

- Purification: Recrystallization or chromatographic methods (silica gel column chromatography) are used to isolate the final product with high purity (>95%).

| Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Reduction | Fe powder, HCl, reflux | Nitro to amine conversion | Economical, scalable |

| Acylation | Chloroacetyl chloride, triethylamine, 0–5 °C | Formation of chloroacetamide | Temperature control critical |

| Etherification | 2,6-Dimethylphenol, K2CO3, acetone, reflux | Ether bond formation | Base deprotonates phenol |

| Purification & Analysis | Recrystallization, TLC, HPLC, NMR, MS | Product isolation and confirmation | Ensures high purity and identity |

- Reaction yields for the overall synthesis typically range from 65% to 85%, depending on reaction conditions and purification efficiency.

- Avoidance of over-alkylation and side reactions is achieved by careful stoichiometric control and temperature regulation.

- Use of catalytic hydrogenation for nitro reduction can improve product purity but requires specialized equipment.

- The choice of base in the etherification step influences reaction rate and selectivity; potassium carbonate is preferred for its mildness and effectiveness.

- Industrial processes benefit from continuous monitoring and automation to maintain consistent product quality.

The preparation of this compound is well-established through a multi-step synthetic route involving reduction of 3-nitroaniline, acylation with chloroacetyl chloride, and etherification with 2,6-dimethylphenol. Optimization of reaction conditions, including reagent choice, temperature control, and purification methods, is essential for achieving high yield and purity. Industrial adaptations focus on process intensification and automation to meet scalability and quality demands.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Biology: The compound may be used in biological assays to study its effects on cellular processes or as a probe in biochemical research.

Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers or coatings.

Industry: The compound may find applications in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting or modulating their activity.

Receptor Interaction: The compound may interact with specific receptors, triggering or blocking signaling pathways.

Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 334.39 g/mol

- Key Feature: Replacement of the 3-aminophenyl group with a 4-sulfamoylphenyl moiety.

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

- Molecular Formula : C14H22N2O

- Molecular Weight : 234.34 g/mol

- pKa : 7.93

- Key Feature: A diethylamino group replaces the aminophenyl substituent.

- Application : Functionally distinct as a local anesthetic (structurally analogous to lidocaine) rather than an anticancer agent. Its moderate pKa suggests rapid tissue penetration and reversible sodium channel blockade .

Derivatives with Modified Amide Groups

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- Key Feature: Incorporation of a chiral hydroxyaminohexane backbone.

2-Cyano-N-(2,6-dimethylphenyl)acetamide

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- Key Feature: A cyano group replaces the phenoxy-linked aminophenyl group.

- Application : Primarily studied for agrochemical or industrial uses due to its electrophilic nitrile group, which may confer reactivity in cross-coupling reactions .

Functional and Pharmacological Comparisons

Table 1: Key Comparative Data

Mechanistic Insights

- Antitumoral Specificity: The 2,6-dimethylphenoxy group in this compound is indispensable for targeting CSCs, as its removal in LPV-precursor P-1 abolished activity .

- Structural Flexibility: Derivatives with sulfonamide or cyano groups diverge into non-oncological applications, emphasizing the pharmacophore's versatility .

Biological Activity

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₁₆H₁₈N₂O₂

- Molecular Weight : 270.33 g/mol

- CAS Number : 953716-12-6

The compound features an amine group and a dimethylphenoxy moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 3-amino-phenol and 2,6-dimethylphenol.

- Formation of Intermediate : These phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form chloroacetamides.

- Coupling Reaction : The intermediate chloroacetamides are coupled under suitable conditions using catalysts like palladium on carbon (Pd/C).

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Properties : Research has shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.

- Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in specific cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in cancer metabolism |

The mechanism of action for this compound involves interaction with various biological targets:

- Enzyme Interaction : The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria.

- Cancer Cell Line Study : In research involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that also exhibit biological activity. Below is a comparison table highlighting key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | 1020722-25-1 | Similar amine structure; potential variations in activity |

| N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide | 1020058-30-3 | Contains a chloro group; studied for similar activities |

| N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide | 953716-12-6 | Different phenoxy substitution; varied pharmacological profile |

Q & A

Q. Resolution strategies :

- Standardized protocols : Use common reference compounds (e.g., lidocaine for ion channel studies) across labs.

- Stability studies : Monitor compound integrity via LC-MS during assays.

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Basic: What analytical methods ensure purity and stability in pharmacological studies?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperature >200°C).

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB IDs for NMDA receptors) to identify binding poses.

- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor stability over 100 ns trajectories.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .

Basic: What are key considerations in experimental design for toxicity studies?

Answer:

- Dosage range : Determine LD via acute toxicity testing in rodents (OECD 423 guidelines).

- In vitro models : Use hepatocytes (HepG2) or renal cells (HEK293) to assess organ-specific toxicity.

- Metabolite profiling : Identify toxic metabolites (e.g., reactive quinones from oxidation) using LC-MS/MS .

Advanced: How is synthetic yield and regioselectivity optimized for scale-up?

Answer:

- Catalyst screening : Palladium on carbon (Pd/C) enhances nitro-group reduction efficiency (>90% yield).

- Microwave-assisted synthesis : Reduces reaction time for acylation steps from 12h to 30 minutes.

- Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates, minimizing byproducts like dimerized acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.